(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine

Drug Discovery Medicinal Chemistry Fragment-Based Screening

(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine (CAS 1247681-06-6) is a heterocyclic secondary amine building block with the molecular formula C9H16N2S and a molecular weight of 184.30 g/mol. It features a 1,3-thiazole ring linked via a methylamine bridge to a sterically demanding 2,2-dimethylpropyl (neopentyl) group.

Molecular Formula C9H16N2S
Molecular Weight 184.30 g/mol
Cat. No. B13518689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine
Molecular FormulaC9H16N2S
Molecular Weight184.30 g/mol
Structural Identifiers
SMILESCC(C)(C)CNCC1=NC=CS1
InChIInChI=1S/C9H16N2S/c1-9(2,3)7-10-6-8-11-4-5-12-8/h4-5,10H,6-7H2,1-3H3
InChIKeyHYIUVSRGQFZTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing Verifiable (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine for Research


(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine (CAS 1247681-06-6) is a heterocyclic secondary amine building block with the molecular formula C9H16N2S and a molecular weight of 184.30 g/mol [1]. It features a 1,3-thiazole ring linked via a methylamine bridge to a sterically demanding 2,2-dimethylpropyl (neopentyl) group [1]. This structural architecture distinguishes it from simpler thiazole methanamine analogs and other C9H16N2S isomers, offering a specific balance of lipophilicity (predicted XLogP3 of 2.1) and hydrogen-bonding capacity (1 donor, 3 acceptors) that is strategically relevant for fragment-based drug discovery and ligand design [1].

Why Generic (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine Substitution Fails: A Procurement Risk Analysis


Generic substitution with other C9H16N2S isomers or simple thiazole alkylamines is not scientifically valid for this compound. The specific connectivity of the neopentyl group to the 2-thiazole methanamine scaffold generates a unique steric and electronic environment that is not duplicated by isomers like 5-tert-butyl-4-ethyl-1,3-thiazol-2-amine (CAS 34631-47-5) [1]. These structural differences directly translate into measurably distinct physicochemical properties, including lipophilicity (predicted XLogP3 of 2.1 vs. alternative scaffolds) and basicity (predicted pKa of 7.49 ± 0.40). Such variations critically alter a compound's behavior in biological assays, synthetic transformations, and solubility profiles [2]. Procuring a non-identical isomer or a simpler analog like 1-(1,3-thiazol-2-yl)methanamine introduces an uncontrolled variable that can invalidate SAR studies, catalytic applications, or coordination chemistry experiments that depend precisely on this molecule's spatial architecture [1].

Quantitative Differentiation Guide for (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine


Lipophilicity Control: Predicted XLogP3 as a Determinant of Membrane Permeability and Solubility

Procurement decisions for early-stage drug discovery rely on a compound's physicochemical parameters. The target compound possesses a predicted XLogP3 of 2.1, a value representing a balanced, 'lead-like' lipophilicity range. This is a distinct differentiator from simpler, unsubstituted thiazole methanamine scaffolds, which are typically more polar, and from more heavily alkylated C9H16N2S isomers, which can be excessively lipophilic [1]. This specific XLogP3 value influences membrane permeability, aqueous solubility, and metabolic stability, making it a critical selection criterion where both potency and ADME properties must be optimized early [1].

Drug Discovery Medicinal Chemistry Fragment-Based Screening

Steric Bulk Differentiation: Topological Polar Surface Area (TPSA) and Rotatable Bonds

The target compound is characterized by a topological polar surface area (TPSA) of 53.2 Ų and 4 rotatable bonds, metrics that quantify its molecular flexibility and bulk [1]. This profile is directly measurable and differentiates it from less sterically demanding isomers, such as 5-tert-butyl-4-ethyl-1,3-thiazol-2-amine, where substitution directly on the thiazole ring imposes different conformational constraints and a different TPSA . The target compound's four rotatable bonds, particularly the methylene bridges, confer a degree of flexibility that can be exploited in 'conformational selection' binding mechanisms, whereas a more rigid, directly-substituted isomer might only fit a 'lock-and-key' model.

Structure-Activity Relationship Drug Design Molecular Modeling

Charge State Modulation: Predicted Basicity as a Factor in Bioavailability and Salt Formation

The predicted pKa of the target compound's secondary amine is 7.49 ± 0.40, a critical parameter for determining its ionization state at physiological pH (7.4) [1]. This predicts the molecule will exist as a roughly 50:50 mixture of ionized and neutral species in the bloodstream, a profile often associated with optimal absorption and distribution. This is a differentiating feature from primary amine analogs like 1-(1,3-thiazol-2-yl)methanamine, which typically exhibit a higher pKa (~9-10) and would be predominantly ionized at pH 7.4, potentially limiting passive membrane permeation and contributing to higher solubility but lower permeability.

ADME Optimization Pre-formulation Medicinal Chemistry

Procurement-Driven Application Scenarios for (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine


Fragment-Based Drug Discovery Libraries for Kinase or GPCR Targets

The compound's balanced, lead-like physicochemical profile (XLogP3 = 2.1, TPSA = 53.2 Ų, pKa ~7.5) makes it an ideal fragment for screening against 'difficult' targets like kinases or GPCRs. Its steric neopentyl group can probe hydrophobic pockets, while the secondary amine offers a key hydrogen-bonding anchor, a combination often absent in simpler thiazole fragments [1]. This specific architecture allows medicinal chemists to start from a fragment that already meets key drug-likeness criteria, increasing the probability of identifying a quality hit with a favorable ADME profile.

Synthesis of Conformationally Constrained Peptidomimetics

The four rotatable bonds and the bulky neopentyl group make this compound a strategic intermediate for designing peptidomimetics. The amine can serve as a point of diversification to introduce peptide chains, while the neopentyl group acts as a mimic for a valine or isoleucine side chain, but with the metabolic stability of a non-canonical amino acid [1]. This is a specific advantage over materials based on simpler, unbranched alkyl amines, which offer less steric constraint and are more susceptible to proteolytic cleavage.

N-Heterocyclic Carbene (NHC) Ligand Precursor Development

The thiazolium salt, easily accessible from this amine, is a precursor to a unique NHC ligand. The neopentyl group introduces exceptional steric bulk around the catalytic center, which is crucial for controlling regio- and enantioselectivity in metal-catalyzed cross-coupling reactions [2]. In comparison to NHC ligands derived from N-alkyl thiazoles with less bulky substituents, a catalyst based on this scaffold is predicted to show a significantly wider substrate scope and higher turnover numbers (TON) for challenging biaryl coupling reactions, providing a tangible advantage in process chemistry applications.

Coordination Chemistry and Metal Chelation Studies

The 1,3-thiazole ring's nitrogen and the secondary amine provide two distinct coordination sites. The steric pressure from the neopentyl group can force specific coordination geometries (e.g., distorted square planar vs. tetrahedral) that are not accessible with less hindered ligands [2]. This makes it a valuable research tool for probing structure-function relationships in metalloenzyme models. Procuring this specific compound allows for the controlled study of steric effects on metal binding, a variable that is confounded when using a mixture of isomers or simpler ligands.

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